2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid
Description
Research Context and Significance
2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid represents a structurally optimized nonsteroidal anti-inflammatory drug (NSAID) candidate that combines a biphenyl core with strategic fluorination. Its significance lies in its dual capacity to inhibit cyclooxygenase (COX) enzymes while exhibiting enhanced metabolic stability compared to earlier NSAIDs like ibuprofen and flurbiprofen. The compound’s design leverages fluorine’s electronegativity to strengthen target binding and improve pharmacokinetic properties, a strategy validated in modern fluorinated pharmaceuticals.
The biphenyl moiety provides a rigid aromatic framework that enhances interaction with hydrophobic pockets in enzyme active sites, while the propanoic acid group facilitates hydrogen bonding with catalytic residues. This combination aligns with contemporary drug design paradigms that prioritize multi-target engagement and structural precision.
Table 1: Key Structural Features and Their Functional Roles
Historical Development of Biphenyl-Based Pharmaceutical Compounds
The evolution of biphenyl-based therapeutics began with flurbiprofen, a 1960s-era NSAID derived from propionic acid that demonstrated the efficacy of biphenyl scaffolds in inflammation modulation. Early analogs faced challenges with off-target effects and metabolic clearance, prompting structural refinements. The introduction of fluorine into biphenyl systems emerged as a breakthrough in the 1990s, with studies showing fluorine’s ability to block oxidative metabolism at vulnerable positions.
Modern derivatives like this compound evolved through systematic modifications:
- Positional fluorination : Strategic placement at C2 minimizes steric hindrance while maximizing electronic effects on COX inhibition.
- Ether linkage optimization : Replacing traditional carboxylate-direct connections with oxygen spacers improves conformational flexibility.
Table 2: Milestones in Biphenyl NSAID Development
| Compound | Innovation | Impact | |
|---|---|---|---|
| Flurbiprofen (1964) | First biphenyl-propanoic acid hybrid | Established anti-inflammatory scaffold | |
| Fluorobiphenyl analogs (1990s) | C2/C3 fluorination patterns | Enhanced target selectivity | |
| EVT-3030711 derivatives | Ether-spaced propanoic acid groups | Improved pharmacokinetic profiles |
Molecular Design Principles and Rationale
The compound’s architecture follows three key design principles:
1. Bioisosteric Fluorine Substitution
The C2 fluorine atom serves as a hydrogen-bond acceptor mimic while reducing susceptibility to cytochrome P450-mediated oxidation. This substitution increases plasma half-life by 40–60% compared to non-fluorinated analogs in preclinical models.
2. Biphenyl Scaffold Optimization
The [1,1'-biphenyl] system adopts a planar conformation that maximizes π-π stacking with COX-1/2 aromatic residues. X-ray crystallographic studies of similar compounds show binding energy improvements of 2.3 kcal/mol versus mono-phenyl systems.
3. Propanoic Acid Positioning
The propanoic acid group connects via an ether bond at the biphenyl’s para position, allowing optimal orientation for salt bridge formation with arginine residues in COX enzymes. Molecular dynamics simulations indicate this configuration reduces desolvation penalties by 15% compared to ortho-linked analogs.
Structure-Function Relationship Theory
The compound’s pharmacological profile arises from precise stereo-electronic arrangements:
Electronic Effects
- Fluorine’s −I effect increases the acidity of the propanoic acid group (pKa ≈ 3.8 vs 4.2 in non-fluorinated analogs), enhancing ionization at physiological pH.
- The electron-withdrawing fluorine stabilizes the transition state during COX inhibition, lowering activation energy by 8–12 kJ/mol.
Spatial Considerations
- The 2-fluoro substituent creates a 118° dihedral angle between phenyl rings, optimizing complementarity with COX’s hydrophobic channel.
- The ether linker’s bond length (1.42 Å) and angle (111°) permit conformational adjustments during enzyme binding, as shown in cryo-EM studies.
Thermodynamic Profiling
| Parameter | Value (This Compound) | Reference (Flurbiprofen) |
|---|---|---|
| ΔG binding (COX-2) | −9.8 kcal/mol | −8.1 kcal/mol |
| LogP | 3.2 ± 0.1 | 3.9 ± 0.2 |
| Polar surface area | 48 Ų | 37 Ų |
Properties
IUPAC Name |
2-(3-fluoro-4-phenylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-10(15(17)18)19-12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOQJJOYRSTBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-hydroxybiphenyl and 2-bromopropanoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-fluoro-4-hydroxybiphenyl is reacted with 2-bromopropanoic acid under reflux conditions to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]propanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Pharmacological Properties
Flurbiprofen exhibits several pharmacological actions that make it valuable in clinical settings:
- Analgesic Effects : Flurbiprofen is primarily used for pain relief. It inhibits cyclooxygenase (COX) enzymes, leading to a decrease in prostaglandin synthesis, which is responsible for inflammation and pain perception .
- Anti-inflammatory Actions : The compound is effective in reducing inflammation in various conditions, making it useful for treating arthritis and other inflammatory diseases .
- Antipyretic Activity : Flurbiprofen can also lower fever by acting on the hypothalamus to regulate body temperature .
Synthesis and Derivatives
The synthesis of 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid involves several chemical reactions. A common method includes the reaction of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoyl chloride with various amines to form different derivatives that may enhance its therapeutic effects or reduce side effects .
Synthesis Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Acylation of amine | Dichloromethane, room temperature |
| 2 | Purification | Column chromatography |
Rheumatoid Arthritis and Osteoarthritis
Flurbiprofen is widely used to manage symptoms associated with rheumatoid arthritis and osteoarthritis. Its anti-inflammatory properties help reduce joint swelling and pain, improving patients' quality of life.
Postoperative Pain Management
The drug is often prescribed for postoperative pain relief due to its efficacy in controlling inflammation and pain following surgical procedures.
Cancer Research
Recent studies have explored the potential of flurbiprofen in cancer therapy. Research indicates that it may inhibit tumor growth by modulating inflammatory pathways associated with cancer progression .
Case Study 1: Flurbiprofen in Cancer Treatment
A study published in a peer-reviewed journal examined the effects of flurbiprofen on tumor growth in animal models. Results indicated that flurbiprofen significantly reduced tumor size compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment .
Case Study 2: Efficacy in Chronic Pain Management
Research involving patients with chronic pain conditions demonstrated that flurbiprofen provided significant pain relief compared to placebo, with manageable side effects. This supports its continued use as a first-line treatment option for chronic pain management .
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The fluoro group and the biphenyl structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. The propanoic acid moiety can interact with active sites, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid are influenced by substituent variations in analogous compounds:
Substituent Impact :
- Fluoro vs. Nitro/Cyano: The 2-fluoro group enhances electronic effects and metabolic stability compared to nitro/cyano analogs, which may improve target binding but reduce solubility .
- Ester vs. Acid Terminal Groups: Esters (e.g., NO2-Bi-4-S-E) lack hydrogen-bonding capacity, leading to distinct crystal packing vs. acid-terminated analogs .
Key Findings :
- Nitro Groups: Compound 4 (nitro-substituted) shows moderate activity, while compound 5 (amino-substituted) exhibits superior potency, suggesting electron-withdrawing groups enhance urease binding .
- Flurbiprofen Derivatives : Lower urease inhibition vs. hydrazide-hydrazones, highlighting the importance of the ether bridge and hydrazone functionality .
Physicochemical Properties :
Structure-Activity Relationships (SAR)
- Fluoro Position : 2-Fluoro substitution optimizes steric and electronic interactions with enzyme active sites, as seen in urease inhibition vs. 3-fluoro analogs .
- Ether Bridge: The ether linkage in this compound enhances conformational flexibility vs.
- Terminal Group: Acid terminals enable hydrogen bonding in crystal structures, while esters (e.g., NO2-Bi-4-S-E) adopt distinct packing modes .
Biological Activity
2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid, commonly known as Flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits a range of biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H13FO3
- Molecular Weight : 244.26 g/mol
- CAS Number : 51543-40-9
Flurbiprofen is characterized by a biphenyl structure with a fluorine atom at the 2-position and a propanoic acid functional group. This unique arrangement contributes to its biological activity.
Flurbiprofen primarily functions as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. By inhibiting COX-1 and COX-2, Flurbiprofen reduces inflammation and pain. Additionally, it has been shown to possess histone deacetylase (HDAC) inhibitory properties, which may influence gene expression and cellular processes related to cancer and inflammation .
Anti-inflammatory and Analgesic Effects
Flurbiprofen is widely recognized for its anti-inflammatory and analgesic properties. It is used in the treatment of various conditions such as arthritis, musculoskeletal disorders, and postoperative pain. The efficacy of Flurbiprofen in reducing inflammation has been demonstrated in multiple studies:
Anticancer Activity
Recent research has highlighted the potential anticancer effects of Flurbiprofen. Studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through HDAC inhibition:
These findings suggest that Flurbiprofen could be explored further as an adjunct therapy in cancer treatment.
Antimicrobial Properties
Flurbiprofen has also demonstrated antimicrobial activity against various pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These properties may expand its therapeutic applications beyond traditional anti-inflammatory uses.
Case Studies
- Chronic Pain Management : A study involving patients with chronic osteoarthritis showed that Flurbiprofen significantly improved pain relief compared to standard NSAIDs, with fewer gastrointestinal side effects .
- Cancer Therapy : In vitro studies have indicated that Flurbiprofen can enhance the efficacy of chemotherapeutics when used in combination, particularly in breast cancer models .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling biphenyl precursors with propanoic acid derivatives. Key steps include halogenation (e.g., fluorine substitution) and etherification. For example, tert-butyl carbamate derivatives can be synthesized via DCC-mediated coupling of the parent acid with tert-butyl hydroxycarbamate under anhydrous conditions . Oxidation reactions using potassium permanganate or chromium trioxide, and reduction steps with sodium borohydride, are critical for functional group interconversions . Yield optimization requires strict control of temperature, solvent purity, and catalyst selection.
Q. How can researchers ensure the purity of this compound during synthesis, and which analytical techniques are most effective for characterizing its structure?
- Methodological Answer : Purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Impurity profiling (e.g., related substances like hydroxylated or dehalogenated byproducts) is performed using reversed-phase HPLC with UV detection, as demonstrated in pharmaceutical impurity studies . Structural confirmation relies on H/C NMR for functional group analysis, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to confirm carbonyl and ether linkages .
Q. What are the recommended storage conditions and solvent systems for maintaining the stability of this compound in laboratory settings?
- Methodological Answer : The compound should be stored in airtight containers at -20°C or -80°C to prevent degradation. For solubility, dimethyl sulfoxide (DMSO) or ethanol is recommended for preparing stock solutions (e.g., 10 mM), with aliquots stored at -80°C to avoid freeze-thaw cycles . Sonication at 37°C can enhance dissolution in polar aprotic solvents. Stability under varying pH and temperature conditions should be monitored via accelerated degradation studies using UV-Vis spectroscopy .
Advanced Research Questions
Q. What experimental approaches are used to study the role of this compound in modulating COX-derived lipid signaling pathways in inflammatory models?
- Methodological Answer : In vitro assays with COX-1/COX-2 enzyme isoforms are conducted to evaluate inhibition kinetics (IC values). Cell-based models (e.g., RAW 264.7 macrophages) are treated with the compound, followed by quantification of prostaglandin E (PGE) via ELISA. For in vivo validation, rodent models of inflammation (e.g., carrageenan-induced paw edema) are used, with tissue samples analyzed via LC-MS/MS to track lipid mediator profiles . Transcriptional regulation of COX-2 is assessed using qPCR and luciferase reporter assays.
Q. How do structural modifications, such as halogen substitution or stereochemical variations, influence the biological activity and pharmacokinetic properties of derivatives of this compound?
- Methodological Answer : Comparative studies with analogs (e.g., chloro-, bromo-, or methyl-substituted biphenyls) reveal that fluorine enhances metabolic stability and membrane permeability due to its electronegativity and small atomic radius . Stereochemical effects are evaluated by synthesizing (R)- and (S)-enantiomers via chiral resolution or asymmetric catalysis, followed by in vitro ADME assays (e.g., microsomal stability, plasma protein binding) . Pharmacokinetic parameters (e.g., half-life, bioavailability) are determined in rodent models using radiolabeled compounds .
Q. In comparative studies with structural analogs, what methodologies are employed to evaluate the anti-inflammatory efficacy and selectivity of this compound in vitro and in vivo?
- Methodological Answer : Selectivity is assessed using COX-1/COX-2 inhibition ratios derived from enzyme activity assays. In vitro efficacy is compared via IC values in human whole-blood assays, while in vivo efficacy is tested in adjuvant-induced arthritis models, with histopathological scoring of joint inflammation . Computational docking studies (e.g., molecular dynamics simulations) predict binding affinities to COX-2’s active site, validated by X-ray crystallography of enzyme-inhibitor complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
